2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate (TFEC) is a synthetic compound with a wide range of applications in laboratory experiments. It is a colorless, volatile liquid with a pungent, sweet odor and low toxicity. TFEC has been used in a variety of biological, biochemical, and physiological research applications. This review will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TFEC.
Scientific Research Applications
Chiral Discrimination and Separation
The study of chiral discrimination on stationary phases such as amylose tris(3,5-dimethylphenyl)carbamate reveals insights into the separation of enantiomers. Weak hydrogen bonds primarily govern the retention of enantiomers, while enantioselectivity is controlled by other interactions, like inclusion in the amylose carbamate chains. These findings have implications for improving the resolution of chiral compounds in pharmaceutical research (Bereznitski et al., 2002).
High-Performance Liquid Chromatography (HPLC) Enantioseparation
In HPLC, chitin carbamate derivatives, including 3,5-dimethylphenylcarbamates, serve as chiral stationary phases (CSPs) for enantioseparation. This application is crucial for separating racemic mixtures, a common challenge in pharmaceutical analysis. The study demonstrates the potential of these CSPs in resolving a variety of racemates under different conditions, contributing to more efficient drug development processes (Yamamoto, Hayashi, & Okamoto, 2003).
Photoreactive Protecting Groups
2,5-Dimethylphenacyl carbamate, a related compound, acts as a photoremovable protecting group for amines and amino acids. This property is leveraged in synthetic chemistry and biochemistry for temporary modification of functional groups, enabling selective reactions without affecting sensitive sites. The findings extend the utility of carbamates in synthetic strategies, particularly in the design of light-sensitive molecules (Kammari, Plíštil, Wirz, & Klán, 2007).
Optical and Electronic Materials
Research into polymers containing trifluoromethyl-substituted phenyl groups, similar in structure to 2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate, showcases their application in optical and electronic materials. These polymers exhibit high thermal stability, low dielectric constants, and excellent transparency, making them suitable for advanced electronics and photonics applications. This research opens avenues for using such compounds in the development of new materials with desirable electrical and optical properties (Shang, Zhao, Li, Liu, & Huang, 2012).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7-3-8(2)5-9(4-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMSALHXPRGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221137 | |
Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
CAS RN |
1087788-80-4 | |
Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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